2-(2-Chloropyridin-4-yl)isoindoline

CAS No.: 1289138-72-2

Cat. No.: VC3110389

Molecular Formula: C13H11ClN2

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289138-72-2 |

|---|---|

| Molecular Formula | C13H11ClN2 |

| Molecular Weight | 230.69 g/mol |

| IUPAC Name | 2-(2-chloropyridin-4-yl)-1,3-dihydroisoindole |

| Standard InChI | InChI=1S/C13H11ClN2/c14-13-7-12(5-6-15-13)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9H2 |

| Standard InChI Key | WSXQFLUTIULCKP-UHFFFAOYSA-N |

| SMILES | C1C2=CC=CC=C2CN1C3=CC(=NC=C3)Cl |

| Canonical SMILES | C1C2=CC=CC=C2CN1C3=CC(=NC=C3)Cl |

Introduction

Chemical Structure and Properties

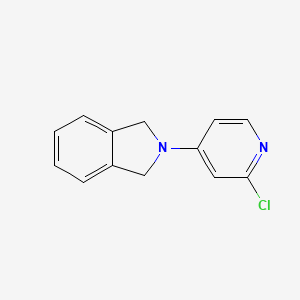

2-(2-Chloropyridin-4-yl)isoindoline (CAS No. 1289138-72-2) is characterized by its distinctive molecular structure comprising an isoindoline core linked to a 2-chloropyridine ring through a nitrogen atom. The compound has a molecular formula of C₁₃H₁₁ClN₂ and a molecular weight of 230.69 g/mol. The structure features a bicyclic isoindoline system connected to a chlorine-substituted pyridine ring at position 4.

Physical and Chemical Properties

The physical and chemical properties of 2-(2-Chloropyridin-4-yl)isoindoline are summarized in Table 1 below:

| Property | Value |

|---|---|

| CAS Number | 1289138-72-2 |

| Molecular Formula | C₁₃H₁₁ClN₂ |

| Molecular Weight | 230.69 g/mol |

| IUPAC Name | 2-(2-chloropyridin-4-yl)-1,3-dihydroisoindole |

| Standard InChI | InChI=1S/C13H11ClN2/c14-13-7-12(5-6-15-13)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9H2 |

| Standard InChIKey | WSXQFLUTIULCKP-UHFFFAOYSA-N |

| SMILES | C1C2=CC=CC=C2CN1C3=CC(=NC=C3)Cl |

| Physical State | Not reported in available sources |

| Melting Point | Not reported in available sources |

| Boiling Point | Not reported in available sources |

The compound contains two nitrogen atoms, with one in the isoindoline ring and the other in the pyridine moiety. The chlorine atom at position 2 of the pyridine ring can influence both the electronic properties and reactivity of the compound.

Structural Relationships to Similar Compounds

2-(2-Chloropyridin-4-yl)isoindoline shares structural similarities with several compounds that have been more extensively studied. Understanding these relationships provides insight into potential properties and applications.

Comparison with Related Compounds

Table 2 presents a comparison between 2-(2-Chloropyridin-4-yl)isoindoline and structurally related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 2-(2-Chloropyridin-4-yl)isoindoline | C₁₃H₁₁ClN₂ | 230.69 g/mol | Base structure |

| 2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione | C₁₄H₉ClN₂O₂ | 272.68 g/mol | Contains two carbonyl groups (dione) and a methylene linker |

| 2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione | C₁₄H₉ClN₂O₂ | 272.68 g/mol | Contains dione functionality and methyl group at position 4 |

| 2-(2-Chloropyridin-4-yl)-1H-indole | C₁₃H₉ClN₂ | 228.68 g/mol | Indole core instead of isoindoline |

The structural variations among these compounds primarily involve the nature of the heterocyclic core (isoindoline versus indole), the presence of carbonyl groups, and additional substituents . These differences can significantly influence the compounds' physical properties, reactivity, and biological activities.

Research Applications

Based on its structural features and the known applications of related compounds, 2-(2-Chloropyridin-4-yl)isoindoline may find applications in several research areas.

| Research Area | Potential Application | Basis for Prediction |

|---|---|---|

| Medicinal Chemistry | Development of enzyme inhibitors | Structural features suitable for protein binding |

| Synthetic Chemistry | Building block for complex molecules | Reactive sites for further functionalization |

| Materials Science | Development of specialty materials | Heterocyclic structure with potential for π-π interactions |

| Agrochemical Research | Pesticide or fungicide development | Related heterocycles show activity against plant pathogens |

| Catalysis | Ligand for metal catalysts | Nitrogen-containing heterocycles are common catalyst ligands |

Synthetic Utility

The compound's structure suggests potential utility as an intermediate in synthetic pathways. The isoindoline nitrogen provides a point for further functionalization, while the chloropyridine moiety offers possibilities for additional coupling reactions or nucleophilic substitutions .

Comparative Analysis with Related Isoindoline Derivatives

To better understand the potential properties and applications of 2-(2-Chloropyridin-4-yl)isoindoline, it is valuable to examine its similarities and differences with more thoroughly studied isoindoline derivatives.

Structural Features Affecting Activity

The specific arrangement of atoms in 2-(2-Chloropyridin-4-yl)isoindoline may influence its biological and chemical properties in several ways:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume